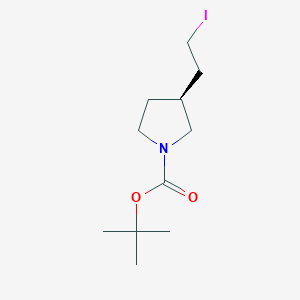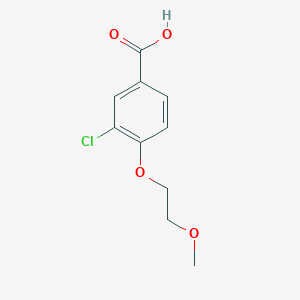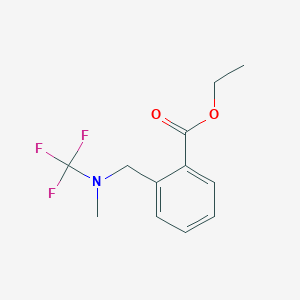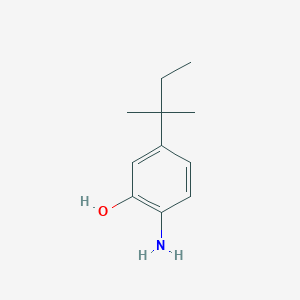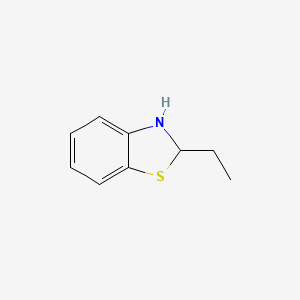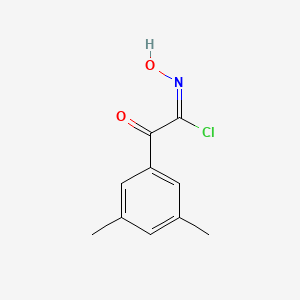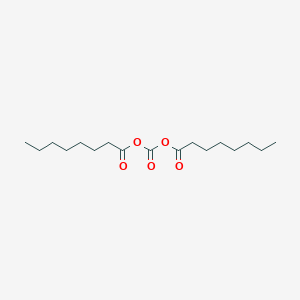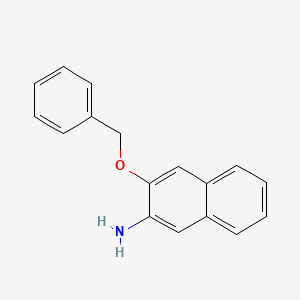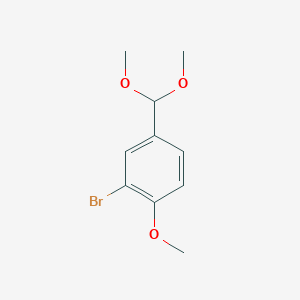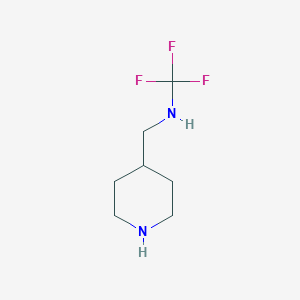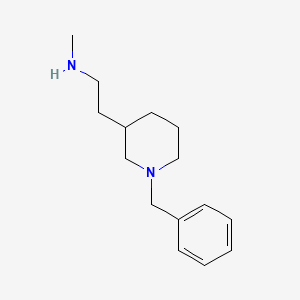
2-(1-benzylpiperidin-3-yl)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine typically involves the reaction of piperidine derivatives with benzyl halides and subsequent functionalization. Industrial production methods often employ similar strategies but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine undergoes various chemical reactions, including:
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-benzylpiperidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(1-Benzylpiperidin-3-yl)-N-methylethanamine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects.
Matrine: Exhibits anticancer and antiviral activities.
Berberine: Used for its antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C15H24N2/c1-16-10-9-15-8-5-11-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-16H,5,8-13H2,1H3 |
InChI Key |
GXDDFTODYOACGW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)

